N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride
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Overview
Description
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and the reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is obtained by reacting the brominated pyridine with ethanamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to remove the bromine atom, forming a different pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce de-brominated pyridine derivatives.
Scientific Research Applications
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Chloropyridin-3-yl)methyl)ethanamine dihydrochloride
- N-((5-Fluoropyridin-3-yl)methyl)ethanamine dihydrochloride
- N-((5-Iodopyridin-3-yl)methyl)ethanamine dihydrochloride
Uniqueness
N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-2-10-4-7-3-8(9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZAKFHMXYKYKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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